1-Benzyl-4,4-difluorocyclohexane-1-carboxylic acid
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Overview
Description
1-Benzyl-4,4-difluorocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H16F2O2. It is characterized by the presence of a benzyl group attached to a cyclohexane ring, which is further substituted with two fluorine atoms and a carboxylic acid group. This compound is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of 1-Benzyl-4,4-difluorocyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of the benzyl group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure.
Chemical Reactions Analysis
1-Benzyl-4,4-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4,4-difluorocyclohexane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of fluorine substitution on biological activity.
Medicine: It serves as a precursor in the development of potential pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The benzyl group can facilitate binding to aromatic amino acid residues in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-4,4-difluorocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-4-fluorocyclohexane-1-carboxylic acid: This compound has only one fluorine atom, which may result in different chemical and biological properties.
1-Benzyl-4,4-dichlorocyclohexane-1-carboxylic acid: The substitution of fluorine atoms with chlorine atoms can significantly alter the compound’s reactivity and interactions with biological targets.
1-Benzylcyclohexane-1-carboxylic acid: The absence of halogen atoms in this compound can lead to reduced lipophilicity and different biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4,4-difluorocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O2/c15-14(16)8-6-13(7-9-14,12(17)18)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWNCOADQPGJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=CC=C2)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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